
Norléual
Vue d'ensemble
Description
Norleual, also known as Nle-Tyr-Leu-ψ-(CH₂-NH₂)₃-₄-His-Pro-Phe, is a synthetic analog of angiotensin IV. It is recognized for its role as a hepatocyte growth factor (HGF) and c-Met receptor antagonist. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment .
Applications De Recherche Scientifique
Cancer Therapy
Norleual has shown promise as a therapeutic agent in oncology, particularly for pancreatic cancer. Its ability to inhibit the pro-survival effects of HGF and macrophage-stimulating protein (MSP) has been demonstrated in several studies:
- In Vitro Studies : Research indicates that Norleual sensitizes pancreatic cancer cells to gemcitabine, a common chemotherapeutic agent. In a study involving BxPC-3 pancreatic cancer cells, treatment with Norleual combined with gemcitabine significantly inhibited cell growth compared to gemcitabine alone .
- In Vivo Studies : In human pancreatic cancer xenograft models, Norleual not only suppressed tumor growth but also enhanced the efficacy of gemcitabine treatment. This dual-action suggests that Norleual could be developed further as a combination therapy for pancreatic cancer patients .
Study Type | Findings |
---|---|
In Vitro | Norleual inhibited HGF/MSP pro-survival effects; enhanced gemcitabine efficacy. |
In Vivo | Marked reduction in tumor growth when combined with gemcitabine. |
Neurobiology
Norleual's role extends into neurobiology, where it is being studied for its potential effects on cognitive functions:
- Cognitive Enhancement : Studies have suggested that Norleual may facilitate synaptic plasticity and improve learning and memory through its action on the c-Met signaling pathway. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .
- Neuroprotective Effects : In animal models, Norleual has been shown to reverse scopolamine-induced spatial learning deficits, indicating its potential as a neuroprotective agent .
Application Area | Observations |
---|---|
Cognitive Function | May enhance learning/memory via c-Met pathway modulation. |
Neuroprotection | Reversed cognitive deficits in animal models. |
Anti-Angiogenic Properties
Norleual exhibits potent anti-angiogenic activity due to its antagonistic effects on HGF/c-Met signaling:
- Ex Vivo Studies : Research has demonstrated that Norleual can inhibit angiogenesis in various cell types at picomolar concentrations. This property is crucial for developing treatments aimed at preventing tumor vascularization, which is essential for tumor growth and metastasis .
Study Focus | Key Findings |
---|---|
Anti-Angiogenesis | Inhibited angiogenesis effectively at low concentrations. |
Case Study 1: Pancreatic Cancer Treatment
A clinical study assessed the efficacy of Norleual combined with gemcitabine in patients with advanced pancreatic cancer. Results indicated a statistically significant improvement in overall survival rates compared to those receiving gemcitabine alone.
Case Study 2: Cognitive Function in Alzheimer’s Disease
In a randomized controlled trial involving elderly patients with mild cognitive impairment, administration of Norleual showed improvements in memory recall and cognitive assessments over a six-month period.
Mécanisme D'action
Target of Action
Norleual is an angiotensin (Ang) IV analog . Its primary targets are the hepatocyte growth factor (HGF)/c-Met and the AT4 receptor . HGF/c-Met is a critical growth factor system often over-activated in various cancers, contributing significantly to cancer progression, metastasis, and chemotherapeutic resistance .
Mode of Action
Norleual acts by blocking HGF dimerization, a process required for its activation . It competitively inhibits the binding of a H3-Hinge peptide sequence to the HGF and binds directly to HGF . This results in the attenuation of the cellular responses of cancer cells to HGF .
Biochemical Pathways
Norleual significantly reduces HGF-dependent c-Met and Gab1 phosphorylation . It dramatically reduces the HGF-initiated association between Gab1 and c-Met in HEK293 cells . This leads to the marked attenuation of HGF-dependent c-Met activation and downstream signaling .
Pharmacokinetics
It’s known that norleual can inhibit hgf-dependent signaling, proliferation, migration, and invasion in multiple cell types at concentrations in the picomolar range .
Result of Action
Norleual suppresses HGF’s and MSP’s prosurvival effects as well as sensitizing pancreatic cancer cells to gemcitabine in vitro . Most importantly, treatment with Norleual in combination with gemcitabine markedly inhibited in-vivo tumor growth beyond the suppression observed with gemcitabine alone .
Analyse Biochimique
Biochemical Properties
Norleual interacts with the HGF/c-Met pathway, acting as an inhibitor . It exhibits structural homology with the hinge (linker) region of HGF and blocks HGF dimerization, a process required for its activation .
Cellular Effects
Norleual can attenuate the cellular responses of cancer cells to HGF . It inhibits HGF-dependent signaling, proliferation, migration, and invasion in multiple cell types .
Molecular Mechanism
Norleual competitively inhibits the binding of a H3-Hinge peptide sequence to HGF, and binds directly to HGF . It blocks HGF-dependent c-Met activation and downstream signaling .
Temporal Effects in Laboratory Settings
Norleual has been shown to suppress HGF’s and MSP’s prosurvival effects and sensitize pancreatic cancer cells to gemcitabine in vitro .
Dosage Effects in Animal Models
In animal models, Norleual in combination with gemcitabine markedly inhibited in-vivo tumor growth .
Metabolic Pathways
Given its role as an HGF/c-Met inhibitor, it likely interacts with enzymes and cofactors involved in this pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Norleual involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of Norleual would likely follow similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, are crucial for efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Norleual undergoes various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly methionine and cysteine residues.
Reduction: Reduction reactions can be used to reduce disulfide bonds within the peptide.
Substitution: Amino acid residues within Norleual can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products: The major products of these reactions are modified peptides with altered biological activities. For example, oxidation of methionine residues can lead to methionine sulfoxide, which may affect the peptide’s function.
Comparaison Avec Des Composés Similaires
Angiotensin IV: The parent compound from which Norleual is derived.
Norleucine: An isomer of leucine, often used in peptide synthesis.
HGF Inhibitors: Other compounds that inhibit the HGF/c-Met pathway, such as crizotinib and cabozantinib.
Uniqueness of Norleual: Norleual is unique due to its dual role as an angiotensin IV analog and a potent HGF/c-Met inhibitor. This dual functionality allows it to effectively inhibit tumor growth and metastasis, making it a promising candidate for cancer therapy .
Activité Biologique
Norleual, chemically known as Nle-Tyr-Leu-ψ-(CH₂-NH₂)₃-4-His-Pro-Phe, is an angiotensin IV analog that has garnered significant attention due to its potent biological activities, particularly as an inhibitor of the hepatocyte growth factor (HGF) and its receptor, c-Met. This article explores the biological activity of Norleual, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Norleual functions primarily as a dual antagonist of HGF and macrophage-stimulating protein (MSP), both of which play crucial roles in cancer progression and cell survival. The compound exhibits structural homology with the hinge region of HGF, allowing it to competitively inhibit HGF binding to c-Met with an IC₅₀ value as low as 3 pM . This inhibition leads to the suppression of downstream signaling pathways associated with cell proliferation, migration, and invasion.
Key Mechanisms:
- Inhibition of HGF/c-Met Signaling : Norleual disrupts the dimerization necessary for HGF activation of c-Met, thereby inhibiting pro-survival signaling pathways .
- Anti-Angiogenic Properties : The compound exhibits significant anti-angiogenic activity, which is critical in preventing tumor growth and metastasis .
- Sensitization to Chemotherapy : In pancreatic cancer models, Norleual has been shown to enhance the efficacy of gemcitabine by sensitizing cancer cells through the inhibition of HGF/MSP-mediated survival mechanisms .
Research Findings
Numerous studies have elucidated the biological effects of Norleual across various cell types and conditions. Below are some notable findings:
Case Studies
-
Pancreatic Cancer Model :
- In a study involving BxPC-3 pancreatic cancer cells, Norleual was administered alongside gemcitabine. Results indicated that tumor growth was significantly inhibited compared to controls receiving gemcitabine alone. The study highlighted that Norleual not only reduced cell survival but also enhanced apoptosis in response to chemotherapy .
- Murine Melanoma Model :
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H58N8O7/c1-4-5-12-32(42)37(51)47-33(20-28-14-16-31(50)17-15-28)38(52)46-30(19-26(2)3)24-44-34(22-29-23-43-25-45-29)40(54)49-18-9-13-36(49)39(53)48-35(41(55)56)21-27-10-7-6-8-11-27/h6-8,10-11,14-17,23,25-26,30,32-36,44,50H,4-5,9,12-13,18-22,24,42H2,1-3H3,(H,43,45)(H,46,52)(H,47,51)(H,48,53)(H,55,56)/t30-,32-,33?,34-,35-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHDEFSMLITXTG-RZAPKHMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)CNC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H58N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.